S-benzhydryl ethanethioate
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Overview
Description
S-benzhydryl ethanethioate is an organic compound that belongs to the class of benzhydryl derivatives These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzhydryl ethanethioate typically involves the reaction of benzhydryl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{Ph}_2\text{CHCl} + \text{CH}_3\text{CH}_2\text{SH} \rightarrow \text{Ph}_2\text{CHSCH}_2\text{CH}_3} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
S-benzhydryl ethanethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield benzhydryl ethanesulfoxide.
Scientific Research Applications
S-benzhydryl ethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzhydryl group into target molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-benzhydryl ethanethioate involves its interaction with specific molecular targets. The benzhydryl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The thioester group can undergo hydrolysis to release ethanethiol, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A parent structure of benzhydryl compounds.
Benzhydryl chloride: A precursor in the synthesis of S-benzhydryl ethanethioate.
Benzhydryl amines: Compounds with similar structural motifs but different functional groups.
Uniqueness
This compound is unique due to the presence of both the benzhydryl and thioester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
S-benzhydryl ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSRAHYOQIDFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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